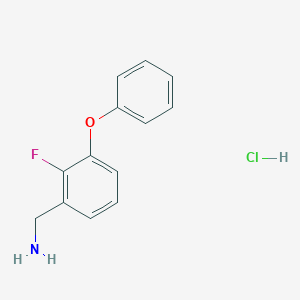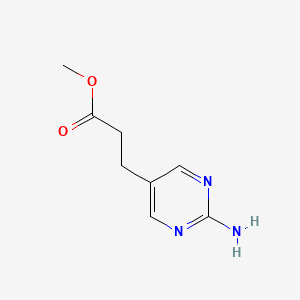![molecular formula C12H14O5 B11732926 (2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸は、ジオキソランカルボン酸のクラスに属する有機化合物です。この化合物は、ベンジルオキシメチル基とカルボン酸官能基で置換されたジオキソラン環を含むその独特の構造によって特徴付けられます。
準備方法
合成経路と反応条件
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸の合成は、通常、以下の手順を含みます。
ジオキソラン環の形成: ジオキソラン環は、酸性条件下でジオールとアルデヒドまたはケトンを反応させることにより合成できます。この手順により、化合物のコア構造が形成されます。
ベンジルオキシメチル基の導入: ベンジルオキシメチル基は、求核置換反応を介して導入できます。これには、適切なベンジルハライドとジオキソラン中間体を反応させることが含まれます。
カルボキシル化: 最後の手順には、カルボン酸基の導入が含まれます。これは、塩基性条件下で二酸化炭素と中間体を反応させるなどのカルボキシル化反応によって達成できます。
工業生産方法
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸の工業生産には、上記の合成経路の最適化バージョンが含まれる場合があります。これらの方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために設計されています。一般的な技術には、連続フロー合成と、反応効率を高めるための触媒の使用が含まれます。
化学反応の分析
反応の種類
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、カルボン酸基をアルコールまたはその他の還元形に変換できます。
置換: ベンジルオキシメチル基は、求核置換反応を起こし、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を実現できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はベンザルデヒド誘導体を生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸は、幅広い科学研究への応用があります。
化学: これは、特に複雑な分子や医薬品の合成における有機合成の構成要素として使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、その潜在的な生物学的活性について研究されています。
医学: 特に新薬の開発において、治療薬としての可能性を探求する研究が進められています。
産業: これは、ポリマーや樹脂など、特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸の作用機序は、特定の分子標的との相互作用に関与しています。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物は、これらの標的の活性を調節することができ、さまざまな生化学的効果につながります。関与する正確な経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸: は、次のようないくつかのジオキソランカルボン酸と構造的な類似性を共有しています。
独自性
(2S,4S)-2-[(ベンジルオキシ)メチル]-1,3-ジオキソラン-4-カルボン酸の独自性は、その特定の置換パターンと官能基にあります。この独特の構造は、他の類似の化合物では適さない特定の用途にとって貴重な、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid: shares structural similarities with other dioxolane carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
(2S,4S)-2-(phenylmethoxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c13-12(14)10-7-16-11(17-10)8-15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m0/s1 |
InChIキー |
PMNXFGFKUAEZES-QWRGUYRKSA-N |
異性体SMILES |
C1[C@H](O[C@H](O1)COCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1C(OC(O1)COCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)

![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)


![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
